molecular formula C31H35N3O4S2 B11533558 4-(decyloxy)-N-{2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

4-(decyloxy)-N-{2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

Cat. No.: B11533558
M. Wt: 577.8 g/mol
InChI Key: BLFJLRRZNABQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(DECYLOXY)-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound characterized by its unique structural components. It features a benzamide core, a benzothiazole ring, and a nitrophenyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DECYLOXY)-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, the attachment of the nitrophenyl group, and the final coupling with the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, which are essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

4-(DECYLOXY)-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Various substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(DECYLOXY)-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(DECYLOXY)-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group and benzothiazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(DECYLOXY)-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE: Unique due to its specific structural components.

    Other Benzothiazole Derivatives: Share the benzothiazole ring but differ in other substituents.

    Nitrophenyl Compounds: Contain the nitrophenyl group but lack the benzothiazole ring.

Uniqueness

The uniqueness of 4-(DECYLOXY)-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE lies in its combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C31H35N3O4S2

Molecular Weight

577.8 g/mol

IUPAC Name

4-decoxy-N-[2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C31H35N3O4S2/c1-2-3-4-5-6-7-8-9-20-38-27-17-12-24(13-18-27)30(35)32-25-14-19-28-29(21-25)40-31(33-28)39-22-23-10-15-26(16-11-23)34(36)37/h10-19,21H,2-9,20,22H2,1H3,(H,32,35)

InChI Key

BLFJLRRZNABQAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.